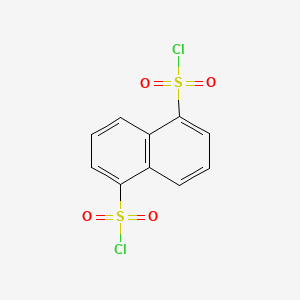

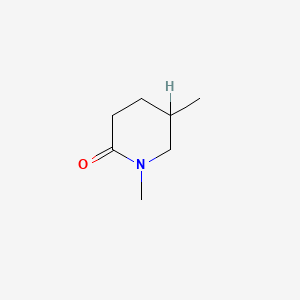

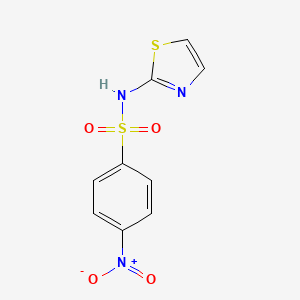

![molecular formula C10H10N2O2 B1595821 Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate CAS No. 49672-05-1](/img/structure/B1595821.png)

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

描述

“Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, one method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” specifically would depend on its exact molecular structure.科学研究应用

Therapeutic Potential

- Scientific Field: Pharmacology

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Electrocatalytic CO2 Reduction

- Scientific Field: Chemistry

- Application Summary: Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2- (1H-benzo [d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .

- Methods of Application: The facile synthesis and their photophysical properties are investigated . Both the Ru (II) complexes i.e., [Ru II (bpy) 2 ( L1 )] (ClO 4) : 1 (ClO 4) and [Ru II (bpy) 2 ( L2 )] (ClO 4) 2 : 2 (ClO 4) 2 { L1 = 2- (1H-benzo [d]imidazol-2-yl)quinoline and L2 = 2- (1-methyl-1H-benzo [d]imidazol-2-yl)quinoline} have been meticulously characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy, etc .

- Results or Outcomes: The emission behaviour of both 1 (ClO 4) and 2 (ClO 4) 2 revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for 1 (ClO 4) and 2 (ClO 4) 2 : ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways . Additionally, for 1 (ClO 4) and 2 (ClO 4) 2, electrochemical reduction of carbon dioxide (CO 2) in dry acetonitrile solvent was performed and showed great promises for future designing of electrochemical reduction of CO 2 .

Anti-Hypertensive Drugs

- Scientific Field: Pharmacology

- Application Summary: Imidazole derivatives have been used in the synthesis of anti-hypertensive drugs such as candesartan and telmisartan .

- Results or Outcomes: These drugs have been found to be effective in reducing blood pressure, thereby helping to prevent strokes, heart attacks, and kidney problems .

Anthelmintics

- Scientific Field: Pharmacology

- Application Summary: Imidazole derivatives have been used in the synthesis of anthelmintics such as albendazole and mebendazole .

- Results or Outcomes: These drugs have been found to be effective in treating a variety of parasitic worm infestations, including roundworm, pinworm, hookworm, whipworm, and tapeworm .

Proton Pump Inhibitor

- Scientific Field: Pharmacology

- Application Summary: Imidazole derivatives have been used in the synthesis of proton pump inhibitors such as omeprazole .

- Results or Outcomes: These drugs have been found to be effective in reducing stomach acid, thereby helping to heal acid damage to the stomach and esophagus, prevent ulcers, and prevent acid reflux .

Anticancer Drugs

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Future research could focus on developing new synthesis methods and exploring the potential applications of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” in various fields.

属性

IUPAC Name |

methyl 2-(1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSXYDSFRSLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357571 | |

| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate | |

CAS RN |

49672-05-1 | |

| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

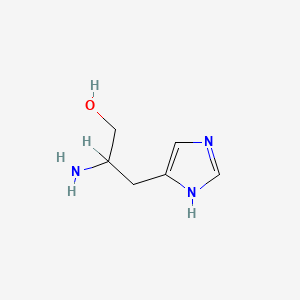

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)